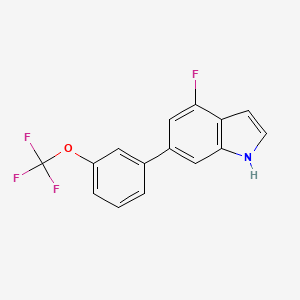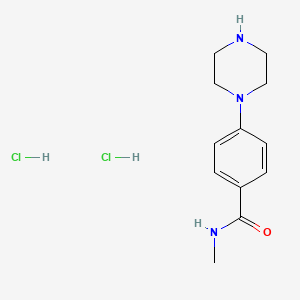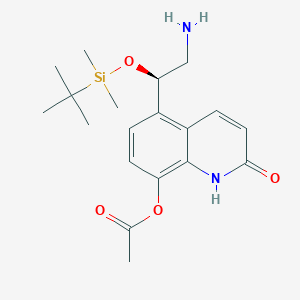
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with a diethoxypropyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine typically involves the reaction of 7-methyl-1,8-naphthyridin-2-amine with 3,3-diethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The diethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- 3,3-Diethoxypropyl methacrylate
- 3,3-Diethoxypropylamine
Uniqueness
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
656826-80-1 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
N-(3,3-diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-15(21-5-2)10-11-17-14-9-8-13-7-6-12(3)18-16(13)19-14/h6-9,15H,4-5,10-11H2,1-3H3,(H,17,18,19) |
InChIキー |
CUDZECSRCUVCHA-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCNC1=NC2=C(C=CC(=N2)C)C=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)




![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)




![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


